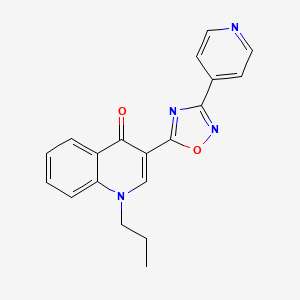
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as PPOQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPOQ is a heterocyclic compound that contains a quinoline ring system, an oxadiazole ring, and a pyridine ring.
作用机制
The exact mechanism of action of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting certain enzymes or signaling pathways that are involved in the progression of diseases such as cancer and inflammation. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, this compound is relatively easy to synthesize and purify, which makes it a suitable compound for lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound, which will help to identify potential drug targets and improve the design of more potent analogs. Secondly, more studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, which will help to determine its suitability for clinical development. Finally, the potential of this compound as a lead compound for the development of novel therapeutics for cancer and inflammatory diseases should be further explored.
合成方法
The synthesis of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves the reaction of 2-cyanophenylacetic acid with propylamine, followed by the condensation with 4-pyridinecarboxylic acid hydrazide and cyclization with phosphorous oxychloride. The final product is obtained by treating the intermediate with sodium hydroxide. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In recent years, several studies have been conducted to investigate the potential therapeutic applications of this compound. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited potent antitumor activity against human lung cancer cells. Another study published in the journal European Journal of Medicinal Chemistry demonstrated that this compound showed promising anti-inflammatory activity in a mouse model of acute lung injury.
属性
IUPAC Name |
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-11-23-12-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)13-7-9-20-10-8-13/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHATTHXINWBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

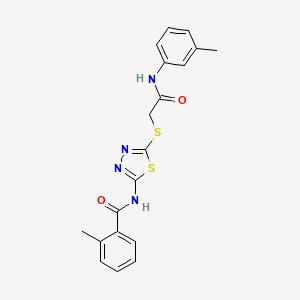
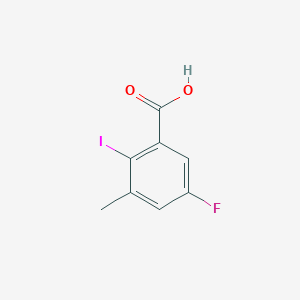
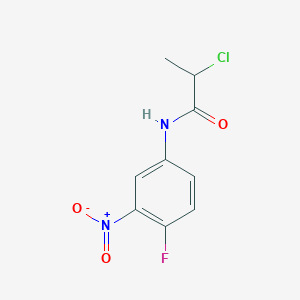
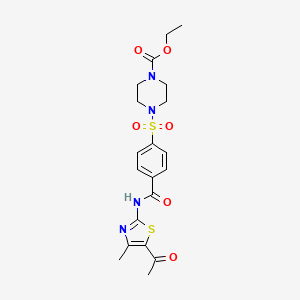
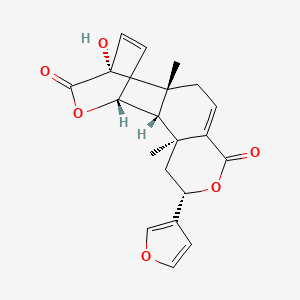
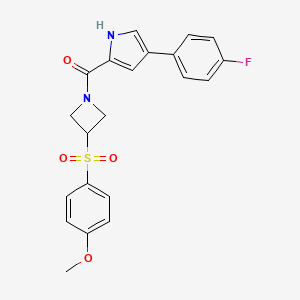
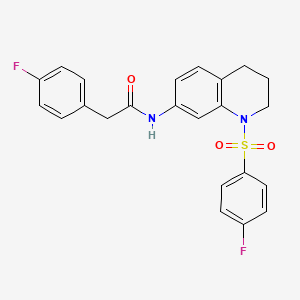

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)
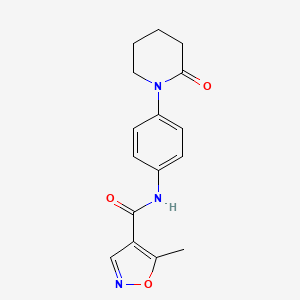
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)
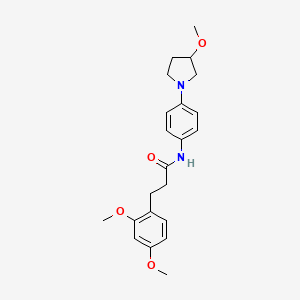

![6-Tert-butyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786487.png)